molecular formula C25H33N3O3S B2738073 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone CAS No. 1794853-22-7

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

Cat. No.: B2738073
CAS No.: 1794853-22-7
M. Wt: 455.62
InChI Key: WVRXYSREQYFNMD-UHFFFAOYSA-N
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Description

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is a piperazine-piperidinyl methanone derivative featuring a 2,4-dimethylphenyl group on the piperazine ring and a tosyl (p-toluenesulfonyl) group on the piperidine moiety.

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-19-4-7-23(8-5-19)32(30,31)28-12-10-22(11-13-28)25(29)27-16-14-26(15-17-27)24-9-6-20(2)18-21(24)3/h4-9,18,22H,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRXYSREQYFNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react 2,4-dimethylaniline with diethanolamine to form the piperazine core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The piperazine ring can be oxidized to form N-oxide derivatives.

  • Reduction: : Reduction reactions can be performed on the tosyl group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Piperazine N-oxide derivatives.

  • Reduction: : Reduced tosyl derivatives.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperazine-based methanones documented in recent literature:

(a) 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (Compound 27, )
  • Structure: A 2,4-dimethylphenyl group is attached to the methanone core, similar to the target compound. However, the piperazine ring is substituted with a 4-hydroxyphenyl group instead of a tosylpiperidinyl moiety.
(b) 4-(4-Methylphenyl)sulfonylpiperazin-1-ylmethanone ()
  • Structure: Features a tosyl (p-toluenesulfonyl) group on the piperazine ring and a trimethoxyphenyl group on the methanone.
  • Impact : The electron-withdrawing tosyl group likely increases metabolic stability, while the trimethoxyphenyl moiety may confer antitumor activity via tubulin inhibition .
(c) BH46661 ()
  • Structure: Contains a (2,4-dimethylphenyl)sulfonyl group attached to a piperazine ring, with a hydroxypropoxy-phenyl methanone core.
  • Impact : The sulfonyl group contributes to a higher molecular weight (508.63 g/mol) and may enhance kinase inhibitory activity due to steric bulk .
Table 1: Physical Properties of Selected Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Rf Value Key Functional Groups
Target Compound* ~470 (estimated) N/A N/A Tosylpiperidinyl, 2,4-dimethylphenyl
Compound 27 () ~360 164–165 0.41 2,4-Dimethylphenyl, 4-hydroxyphenyl
[ Compound] ~450 N/A N/A Tosylpiperazinyl, trimethoxyphenyl
BH46661 () 508.63 N/A N/A (2,4-Dimethylphenyl)sulfonyl

*Estimated based on structural similarity.

Hypothesized Pharmacological Profiles

  • Receptor Binding : Piperazine derivatives often interact with serotonin (5-HT) or dopamine receptors. The 2,4-dimethylphenyl group may enhance lipophilicity, aiding blood-brain barrier penetration, while the tosyl group could reduce oxidative metabolism .
  • Kinase Inhibition : Sulfonylated piperazines, such as BH46661, demonstrate kinase inhibitory activity. The target compound’s tosylpiperidinyl group may similarly engage ATP-binding pockets in kinases .
  • Solubility and Bioavailability : Compared to hydroxylated analogs (e.g., Compound 27), the tosyl group may decrease aqueous solubility but improve plasma stability due to reduced hydrogen bonding .

Biological Activity

The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H30N2O2S , with a molecular weight of approximately 378.56 g/mol . Its structure comprises a piperazine moiety linked to a tosylpiperidine group, which contributes to its pharmacological properties.

Research indicates that compounds similar to (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone often interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions can lead to various therapeutic effects including anxiolytic, antidepressant, and antipsychotic activities.

Dopamine Receptor Affinity

A related study demonstrated that piperazine derivatives exhibit significant binding affinity for dopamine receptors, particularly D2 and D3 subtypes. For instance, the compound WC-10 , a piperazine analog, showed a high affinity for D3 receptors with a dissociation constant KdK_d of 1.2 nM . This suggests that similar compounds may also possess selective receptor affinity which could be relevant for treating disorders like schizophrenia or Parkinson's disease.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and antioxidant properties of related compounds. For instance, derivatives were tested against tyrosinase activity, which is crucial in melanin biosynthesis. Compounds exhibited varying degrees of inhibition with some showing promising IC50 values (e.g., 3.8 μM for certain derivatives) indicating effective inhibition of enzyme activity without significant cytotoxicity .

CompoundIC50 (μM)Activity Type
Compound A3.8Tyrosinase Inhibition
Compound B28.9Antioxidant Activity

Cell Viability Assays

Cell viability assays using MTT tests demonstrated that selected compounds maintained cell viability up to concentrations of 25 μM without exhibiting cytotoxic effects . This is crucial for establishing the safety profile of these compounds in therapeutic applications.

Case Studies

Several case studies highlight the potential therapeutic applications of piperazine derivatives:

  • Antidepressant Activity : A study involving piperazine derivatives indicated their potential as antidepressants through modulation of serotonergic pathways.
  • Antipsychotic Effects : Another investigation revealed that certain piperazine compounds could alleviate symptoms associated with psychosis by acting as antagonists at dopamine receptors.
  • Anti-cancer Properties : Emerging research suggests that some derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

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